6-(5-Bromofuran-2-yl)pyrimidine-4-carbonitrile
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Overview
Description
6-(5-Bromofuran-2-yl)pyrimidine-4-carbonitrile is a heterocyclic compound that contains both furan and pyrimidine rings. The presence of a bromine atom on the furan ring and a cyano group on the pyrimidine ring makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Bromofuran-2-yl)pyrimidine-4-carbonitrile typically involves the reaction of 5-bromofuran-2-carbaldehyde with a suitable pyrimidine derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the cyano group is introduced to the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-(5-Bromofuran-2-yl)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound with additional oxygen atoms.
Reduction Products: Reduced forms with fewer double bonds or additional hydrogen atoms.
Scientific Research Applications
6-(5-Bromofuran-2-yl)pyrimidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties in drug development.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 6-(5-Bromofuran-2-yl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromofuran-2-yl)pyrimidine
- 6-(5-Bromofuran-2-yl)pyrimidin-4-amine
- Pyrido[2,3-d:6,5-d’]dipyrimidinone derivatives
Uniqueness
6-(5-Bromofuran-2-yl)pyrimidine-4-carbonitrile is unique due to the presence of both a bromine atom and a cyano group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H4BrN3O |
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Molecular Weight |
250.05 g/mol |
IUPAC Name |
6-(5-bromofuran-2-yl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C9H4BrN3O/c10-9-2-1-8(14-9)7-3-6(4-11)12-5-13-7/h1-3,5H |
InChI Key |
MJXVWWWQCBVNTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)C2=NC=NC(=C2)C#N |
Origin of Product |
United States |
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